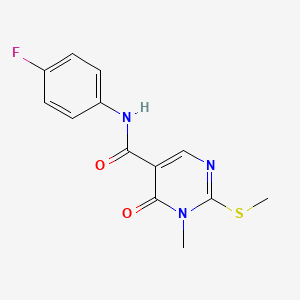

N-(4-fluorophenyl)-1-methyl-2-methylsulfanyl-6-oxopyrimidine-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-fluorophenyl)-1-methyl-2-methylsulfanyl-6-oxopyrimidine-5-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as FMP or 4-Fluoro-N-(4-fluorophenyl)-2-methylthio-5-pyrimidinecarboxamide.

Wissenschaftliche Forschungsanwendungen

Gene Expression Inhibition

Research has shown that modifications to the pyrimidine portion of certain compounds can lead to significant inhibitory effects on gene expression mediated by NF-kappaB and AP-1 transcription factors. These modifications aim to enhance oral bioavailability and have been evaluated for their cell-based activity and potential gastrointestinal permeability. Specifically, the introduction of a fluorine atom and adjustments to the carboxamide group have been critical for maintaining or improving activity and bioavailability (Palanki et al., 2000).

HIV Integrase Inhibition

Compounds structurally similar to the one have been utilized in drug discovery programs targeting HIV. The use of 19F-NMR spectroscopy has supported the selection of candidates for further development, demonstrating the crucial role of fluorine-containing compounds in investigating the metabolic fate and excretion of potent HIV integrase inhibitors (Monteagudo et al., 2007).

Met Kinase Inhibition

Investigations into substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have identified them as potent and selective Met kinase inhibitors. These compounds have demonstrated significant in vivo efficacy in tumor models, leading to clinical trials for cancer treatment (Schroeder et al., 2009).

Antimicrobial Activity

The synthesis of novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides has demonstrated promising antimicrobial activity. These compounds have shown higher activity against strains of Proteus vulgaris and Pseudomonas aeruginosa compared to reference drugs, indicating their potential in antimicrobial therapy (Kolisnyk et al., 2015).

Antihypertensive and Anticancer Properties

Research on 5-(4-substituted phenyl)-2-(substituted benzylsulfanyl)-4-(substituted phenyl)-6-methyl-1,4-dihydro-5-pyrimidine carboxamides has revealed considerable antihypertensive activity, with some compounds displaying effects comparable to the standard drug nifedipine. Additionally, pyrazole derivatives synthesized from similar structures have been evaluated for antioxidant, anti-breast cancer, and anti-inflammatory properties, showing potential as novel therapeutic agents (Alam et al., 2010; Thangarasu et al., 2019).

Wirkmechanismus

Target of Action

Similar compounds have been found to targetCarbonic anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

hydrogen bonding and van der Waals interactions . These interactions can lead to changes in the conformation and activity of the target protein, thereby affecting its function .

Biochemical Pathways

Given its potential target, it might be involved in the regulation ofpH homeostasis and CO2 transport in the body, as these are the primary functions of carbonic anhydrases .

Pharmacokinetics

Similar compounds have been found to undergosulfoxidation as the predominant metabolic transformation . This process is primarily mediated by cytochrome P450 isoenzymes, particularly CYP3A4 . The pharmacokinetics of similar compounds have shown a fast and high conversion to their active sulfoxide metabolites .

Result of Action

Based on its potential target, it might influence theacid-base balance in the body and play a role in the transport of carbon dioxide from tissues to the lungs .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the activity of carbonic anhydrases, the potential target of this compound, is known to be sensitive to changes in pH . .

Eigenschaften

IUPAC Name |

N-(4-fluorophenyl)-1-methyl-2-methylsulfanyl-6-oxopyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O2S/c1-17-12(19)10(7-15-13(17)20-2)11(18)16-9-5-3-8(14)4-6-9/h3-7H,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWBXDIEZJQGOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CN=C1SC)C(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-1-methyl-2-methylsulfanyl-6-oxopyrimidine-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2816345.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-bromo-2,6-dimethylphenoxy)acetamide](/img/structure/B2816354.png)

![N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2816359.png)

![3-((5-((4-methylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2816362.png)

![2-[3-(4-Chlorophenyl)pyrazolyl]ethylamine](/img/structure/B2816367.png)